molecular formula C22H21BrN4O3 B2921360 Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate CAS No. 1116084-26-4

Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate

Cat. No. B2921360
M. Wt: 469.339
InChI Key: QSJRIFCMSQOSPE-UHFFFAOYSA-N
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Description

Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate is a complex organic compound. It contains an azepan-1-ylsulfonyl group, which is a seven-membered heterocyclic compound with a sulfur atom . The compound also contains a chlorobenzoyl group, which is a benzene ring with a chlorine atom and a carbonyl group . The entire molecule is an ester, as indicated by the “benzoate” suffix .


Molecular Structure Analysis

The molecular structure of Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate is complex, with several functional groups. The azepan-1-ylsulfonyl group is a seven-membered ring with a sulfur atom . The chlorobenzoyl group consists of a benzene ring with a chlorine atom and a carbonyl group . The entire molecule is an ester, which is characterized by a carbonyl group adjacent to an ether group .


Chemical Reactions Analysis

Esters, such as Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate, can undergo a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols . They can also undergo trans-esterification reactions to form different esters . Additionally, esters can be reduced to form alcohols or aldehydes, depending on the reducing agent .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate, due to its complex structure, is involved in various synthetic pathways for producing novel compounds with potential applications. For instance, the synthesis of novel 2-chloro-[1,3] benzoxazine derivatives using Vilsmeier reagent demonstrates the versatility of related compounds in generating structures with significant antibacterial activity. This process involves the reduction of similar ethyl benzoate derivatives, showcasing their role in creating new antibacterial agents through molecular docking studies targeting bacterial enzymes (Shakir, Saoud, & Hussain, 2020).

Molecular Structures and Interactions

The study of hydrogen-bonded supramolecular structures provides insights into the interactions and conformational dynamics of ethyl benzoate derivatives. Research into three substituted 4-pyrazolylbenzoates reveals how molecular linkages via hydrogen bonds can lead to diverse dimensional structures, furthering our understanding of molecular assembly and potential applications in materials science and nanotechnology (Portilla et al., 2007).

Novel Compound Synthesis

The development of new synthetic routes for compounds related to Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate, such as ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, highlights the ongoing research into novel compounds with potential therapeutic or material applications. These studies involve condensation and reduction reactions to establish new chemical entities, emphasizing the role of ethyl benzoate derivatives in medicinal chemistry and materials science (Al-Said & Al-Sghair, 2013).

Applications in Polymer and Material Science

Research into poly[(amino acid ester)phosphazenes] demonstrates the applicability of ethyl benzoate derivatives in the field of polymers, particularly in drug delivery systems. The synthesis and investigation of different poly[(amino acid ester)phosphazenes], which share structural similarities with ethyl benzoate compounds, shed light on their potential as substrates for controlled release of small molecules, opening avenues for advanced biomedical applications (Allcock, Pucher, & Scopelianos, 1994).

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O3/c23-18-3-1-2-16(14-18)15-26-21(28)17-4-6-19(7-5-17)30-22-20(24-8-9-25-22)27-10-12-29-13-11-27/h1-9,14H,10-13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJRIFCMSQOSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Bromophenyl)methyl]-4-{[3-(morpholin-4-YL)pyrazin-2-YL]oxy}benzamide

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